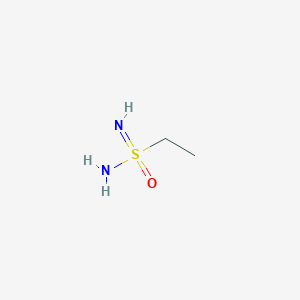

Ethanesulfonimidamide

Description

Ethanesulfonimidamide (C₂H₇N₂S) is a sulfur-containing compound characterized by a sulfonimidamide functional group, where one oxygen atom in the sulfonamide group is replaced by an imido (-NH) moiety. This structural modification imparts unique chemical and biological properties, distinguishing it from classical sulfonamides. This compound is synthesized via modular approaches, such as the use of silyl sulfinylamine reagents to functionalize primary sulfinamides , or through stereospecific sulfur–fluorine exchange (SuFEx) reactions to achieve enantiomeric purity . Its applications span medicinal chemistry, where sulfonimidamides are explored for their enhanced metabolic stability and bioactivity compared to sulfonamides .

Properties

IUPAC Name |

(aminosulfonimidoyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2OS/c1-2-6(3,4)5/h2H2,1H3,(H3,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCZZHJDCDONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001245-38-9 | |

| Record name | ethanesulfonoimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonimidamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under mild conditions. Another method includes the stereospecific sulfur-fluorine exchange reaction, which allows for the preparation of highly enantioenriched sulfonimidamides .

Industrial Production Methods: Industrial production of this compound typically involves the use of bench-stable N-Boc-sulfinamide salts as building blocks. These salts undergo coupling reactions with primary and secondary amines to yield the desired sulfonimidamide with high enantiospecificity .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonimidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming sulfonamides as major products.

Reduction: Reduction reactions can convert this compound into sulfonamides or other sulfur-containing compounds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonimidamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfoximines, and other sulfur-containing derivatives .

Scientific Research Applications

Ethanesulfonimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanesulfonimidamide involves its interaction with specific molecular targets. The compound can act as a chiral template in asymmetric synthesis, allowing for the formation of enantioenriched products. Its sulfur (VI) center can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanesulfonamide

Ethanesulfonamide (C₂H₇NO₂S) shares the ethane backbone and sulfonamide group but lacks the imido substitution. Key differences include:

- Reactivity : The imido group in ethanesulfonimidamide enhances nucleophilicity, enabling diverse derivatization (e.g., alkylation, arylation) .

- Biological Activity : Sulfonimidamides exhibit improved binding to enzymes like carbonic anhydrases due to the imido group’s hydrogen-bonding capacity, whereas sulfonamides are more prone to metabolic degradation .

Ethenesulfonamide

Ethenesulfonamide (C₂H₅NO₂S; CAS 2386-58-5) features a vinyl group instead of ethane, altering electronic and steric properties:

- Stability : The unsaturated vinyl group in ethenesulfonamide increases reactivity toward electrophiles but reduces thermal stability compared to this compound .

- Applications : Ethenesulfonamide is used as a Michael acceptor in polymer chemistry, whereas this compound’s applications focus on drug design .

Aryl Sulfonimidamides

Aryl-substituted sulfonimidamides (e.g., benzenesulfonimidamide) demonstrate how aromatic rings influence properties:

Biological Activity

Ethanesulfonimidamide, a derivative of sulfonimidamide, is an organosulfur compound that has garnered interest due to its potential biological activities, particularly as enzyme inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

This compound is characterized by its sulfonimidamide functional group, which contributes to its reactivity and biological properties. The compound can be represented by the following structural formula:

where R represents an ethyl group in the case of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an enzyme inhibitor , potentially affecting metabolic pathways and cellular functions. The sulfur (VI) center in this compound allows it to participate in diverse chemical transformations, which can lead to the formation of reactive intermediates capable of modulating enzyme activity .

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Enzyme Inhibition : this compound and its derivatives have shown promise as inhibitors for various enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : Some studies suggest that compounds within this class may possess antimicrobial properties, although specific data on this compound is limited.

- Potential Drug Candidates : Due to their high chemical stability and ability to modulate biological pathways, sulfonimidamides are being explored as candidates for drug development .

Synthesis

The synthesis of this compound typically involves the reaction of sulfinamides with appropriate reagents under controlled conditions. Recent advancements in mechanochemical synthesis methods have streamlined the production process, allowing for more efficient and environmentally friendly approaches .

Table 1: Synthesis Methods for this compound

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Mechanochemical Synthesis | Sulfinamides + Chlorinating Agents | Varies | Solvent-free process; environmentally friendly |

| Traditional Method | Sulfinamides + Amines | Moderate | Requires solvent; longer reaction times |

Case Studies

- Enzyme Inhibition Study : A recent study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation. The IC50 value was determined to be within a promising range, indicating potential therapeutic applications .

- Antimicrobial Activity Assessment : In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting further exploration into their use as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.